2-(Difluoromethyl)aniline
Overview
Description
2-(Difluoromethyl)aniline is an organic compound with the molecular formula C7H7F2N It is characterized by the presence of a difluoromethyl group (-CF2H) attached to the aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)aniline typically involves the introduction of the difluoromethyl group to an aniline precursor. One common method is the reaction of aniline with difluoromethylating agents under specific conditions. For example, the difluoromethylation of aniline can be achieved using difluorocarbene reagents in the presence of a base . Another approach involves the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the aniline structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize efficient catalytic systems and optimized reaction conditions to achieve high yields and purity. The choice of reagents and catalysts, as well as the reaction parameters, are crucial for the scalability and economic viability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas in the presence of a catalyst for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amine derivatives .
Scientific Research Applications
2-(Difluoromethyl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)aniline: Similar in structure but with a trifluoromethyl group (-CF3) instead of a difluoromethyl group.
2-(Fluoromethyl)aniline: Contains a fluoromethyl group (-CH2F) instead of a difluoromethyl group.
2-(Chloromethyl)aniline: Features a chloromethyl group (-CH2Cl) instead of a difluoromethyl group.
Uniqueness
2-(Difluoromethyl)aniline is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and potential biological activity compared to its analogs .
Properties
IUPAC Name |
2-(difluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c8-7(9)5-3-1-2-4-6(5)10/h1-4,7H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMLDJWNYZQBHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735263 | |
Record name | 2-(Difluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40735263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67272-07-5 | |
Record name | 2-(Difluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40735263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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